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Compound of Interest

Compound Name: Neoenactin M2

Cat. No.: B15581750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug discovery is continuously evolving, driven by the urgent need

for more effective and less toxic treatments for invasive fungal infections. This guide provides a

comparative analysis of Neoenactin M2, a historically noted antifungal, against a new

generation of antifungal agents that have recently been approved or are in late-stage

development. While quantitative, publicly available data for Neoenactin M2 is limited, this

guide aims to provide a comprehensive overview based on its proposed mechanism of action

and the robust experimental data available for novel agents.

Executive Summary
Neoenactin M2, a derivative of neoenactin A, is known to be active against a range of yeasts

and fungi and is believed to exert its antifungal effect through the inhibition of N-

myristoyltransferase (NMT), a key enzyme in fungal protein modification. This guide

benchmarks Neoenactin M2's mechanistic class against several novel antifungal agents with

distinct modes of action:

Rezafungin & Ibrexafungerp: Glucan synthase inhibitors that disrupt fungal cell wall integrity.

Olorofim: An orotomide that inhibits dihydroorotate dehydrogenase, a crucial enzyme in

pyrimidine biosynthesis.
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Fosmanogepix (active form Manogepix): A first-in-class agent that inhibits the Gwt1 enzyme,

disrupting the synthesis of GPI-anchored proteins.

ATI-2307: An arylamidine that targets the fungal mitochondrial respiratory chain.

Nikkomycin Z: A chitin synthase inhibitor, disrupting a key component of the fungal cell wall.

This comparison focuses on their mechanisms of action, in vitro activity against key fungal

pathogens, and available in vivo efficacy data. Due to the historical nature of the primary

research on Neoenactin M2, a direct quantitative comparison is challenging. However, by

examining the data for these novel agents, researchers can gain valuable insights into the

current standards of antifungal efficacy and the potential of different cellular targets.

Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of novel

antifungal agents against a range of clinically important fungal pathogens. MIC is the lowest

concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism

after overnight incubation.

Table 1: In Vitro Activity of Rezafungin and Ibrexafungerp against Candida and Aspergillus

Species
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Organism
Rezafungin
MIC Range
(µg/mL)

Rezafungin
MIC90 (µg/mL)

Ibrexafungerp
MIC Range
(µg/mL)

Ibrexafungerp
MIC90 (µg/mL)

Candida albicans 0.03 - 0.06 0.06[1] 0.016 - 0.5 0.125[2]

Candida glabrata 0.06 - 0.12 0.12[1] 0.25 - 0.25 0.25[2]

Candida

parapsilosis
1 - 2 2[1] 0.5 - 0.5 0.5[2]

Candida

tropicalis
0.03 - 0.06 0.06[1] 0.06 - ≥8 2[2]

Candida krusei 0.03 - 0.06 0.06[1] 1 - 1 1[2]

Candida auris N/A N/A 0.5 - 0.5 0.5[2]

Aspergillus

fumigatus
≤0.03 (MEC100) N/A N/A N/A

MIC90: The concentration of the drug at which 90% of the isolates are inhibited. MEC:

Minimum Effective Concentration.

Table 2: In Vitro Activity of Olorofim and Manogepix against Molds
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Organism
Olorofim MIC
Range (µg/mL)

Olorofim
MIC90 (µg/mL)

Manogepix
MEC Range
(µg/mL)

Manogepix
MEC90
(µg/mL)

Aspergillus

fumigatus
0.016 - 0.25 0.125 0.008 - 0.125 N/A

Aspergillus

flavus
N/A 0.06 N/A N/A

Aspergillus niger N/A 0.25 N/A N/A

Aspergillus

terreus
N/A 0.06 N/A N/A

Scedosporium

apiospermum
0.008 - 0.25 N/A 0.015 - 0.06 0.06[3]

Lomentospora

prolificans
0.008 - 0.25 N/A 0.015 - 0.06 0.06[3]

Fusarium solani 0.25 - 1 N/A 0.015 - 0.03 0.06[3]

MEC: Minimum Effective Concentration, used for filamentous fungi.

Table 3: In Vitro Activity of ATI-2307 against Yeasts

Organism
ATI-2307 MIC Range
(µg/mL)

ATI-2307 MIC50 (µg/mL)

Candida albicans 0.00025 - 0.0039 N/A

Candida glabrata 0.00025 - 0.0039 N/A

Cryptococcus neoformans 0.0078 - 0.0625 ≤0.0312[4][5]

Cryptococcus gattii 0.0039 - 0.06 N/A

MIC50: The concentration of the drug at which 50% of the isolates are inhibited.
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Data Presentation: In Vivo Efficacy
The following table summarizes the efficacy of novel antifungal agents in murine models of

invasive fungal infections.

Table 4: In Vivo Efficacy of Fosmanogepix and Nikkomycin Z
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Agent
Fungal
Pathogen

Animal Model
Dosing
Regimen

Outcome

Fosmanogepix

Candida auris

(fluconazole-

resistant)

Neutropenic

mice, invasive

candidiasis

104 and 130

mg/kg IP TID, or

260 mg/kg IP

BID for 7 days

Significant

improvement in

survival and

reduction in

kidney and brain

fungal burden

compared to

control.[6]

Fosmanogepix
Scedosporium

apiospermum

Immunosuppress

ed mice,

pulmonary

scedosporiosis

N/A

Effective in

treating the

infection.

Fosmanogepix Fusarium solani

Immunosuppress

ed mice,

disseminated

fusariosis

N/A

Effective in

treating the

infection.

Nikkomycin Z
Coccidioides

immitis

Mice, CNS

coccidioidomyco

sis

50, 100, or 300

mg/kg orally TID

Significantly

improved

survival and

reduced brain

fungal burden

compared to

control.

Nikkomycin Z
Coccidioides

posadasii

Mice,

disseminated

coccidioidomyco

sis

≥200 mg/kg/day

in drinking water

for 5 days

Greater

reduction of CFU

in organs (lung,

liver, and spleen)

than fluconazole.
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Methodology: The in vitro activity of the novel antifungal agents was determined using the

broth microdilution method according to the guidelines of the Clinical and Laboratory

Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing

(EUCAST).

Procedure: A standardized inoculum of the fungal isolate is added to a series of microtiter

wells containing serial twofold dilutions of the antifungal agent in a standard medium (e.g.,

RPMI-1640). The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours

(for molds).

Endpoint Determination:

MIC: For yeasts, the MIC is the lowest concentration of the drug that causes a significant

inhibition of growth (typically ≥50% reduction) compared to the growth control.

MEC: For molds, the MEC is the lowest drug concentration at which a morphological

change in the hyphae is observed (e.g., short, stubby, and highly branched hyphae).

In Vivo Efficacy Studies (Murine Models)

Animal Models: Immunocompromised (e.g., neutropenic) or immunocompetent mice are

commonly used to establish systemic fungal infections.

Infection: Mice are infected intravenously or intranasally with a standardized inoculum of the

fungal pathogen.

Treatment: Treatment with the antifungal agent or a vehicle control is initiated at a specified

time post-infection and administered for a defined period.

Endpoints: Efficacy is assessed by one or more of the following:

Survival: Monitoring the survival of the mice over a set period.

Fungal Burden: Quantifying the number of colony-forming units (CFU) in target organs

(e.g., kidneys, brain, lungs) at the end of the treatment period.
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Signaling Pathways and Experimental Workflows
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Caption: Mechanism of Action of Neoenactin M2 via NMT Inhibition.
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Caption: Mechanism of Action of Glucan Synthase Inhibitors.
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Caption: General Workflow for In Vivo Antifungal Efficacy Studies.
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The development of novel antifungal agents with diverse mechanisms of action represents a

significant advancement in the fight against invasive fungal infections. Agents like Rezafungin,

Ibrexafungerp, Olorofim, Fosmanogepix, and ATI-2307 demonstrate potent in vitro activity and

promising in vivo efficacy against a broad spectrum of fungal pathogens, including drug-

resistant strains.

While Neoenactin M2's proposed mechanism of inhibiting N-myristoyltransferase targets a

vital and fungus-specific pathway, the lack of recent, quantitative data makes a direct

performance comparison with these modern antifungals impossible. The data presented for the

novel agents serves as a current benchmark for antifungal drug development. Future research

on NMT inhibitors, potentially inspired by early compounds like the neoenactins, could yet yield

new therapeutic options, but will require rigorous in vitro and in vivo characterization to

establish their competitive potential in the current antifungal landscape. This guide provides the

necessary data and experimental context for researchers to evaluate and compare the

performance of these emerging antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Benchmarking Neoenactin M2 Against Novel Antifungal
Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581750#benchmarking-neoenactin-m2-against-
novel-antifungal-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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